2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

Medicinal Chemistry Chemical Biology Building Blocks

Researchers requiring a regioisomerically pure pyrazole-chloroacetamide scaffold with the 1-ethyl-3-methyl-4-amido substitution pattern face limited sourcing options. This compound delivers the exact motif needed for kinase-targeted SAR and antimicrobial studies. - Distinct 4-amido (N-4) regiochemistry enables precise SAR differentiation vs. 3-amido or 5-amido regioisomers - α-Chloroacetyl handle supports nucleophilic displacement with thiols, amines, or hydroxyls for rapid derivatization - Predicted LogP ~2.2 balances membrane permeability for intracellular target engagement Supplied at ≥95% purity with full analytical characterization. For medicinal chemistry and chemical biology R&D only.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 957514-01-1
Cat. No. B1609486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide
CAS957514-01-1
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)NC(=O)CCl
InChIInChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13)
InChIKeyIFCPJCYZNMTQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide (CAS 957514-01-1) is a synthetic heterocyclic building block belonging to the pyrazole–chloroacetamide class, with molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.65 g/mol . It is primarily offered as a research chemical by specialty suppliers at purities of 95% or higher, typically as a free base . The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization through nucleophilic displacement of the α-chloro group or through amide coupling reactions. Its structural features—a 1-ethyl-3-methyl substituted pyrazole core linked via an amide bond to a chloroacetyl moiety—position it within a widely explored class of kinase-targeted and antimicrobial scaffolds .

Reaction compatibility Nucleophilic displacement and amide coupling pathways
Scaffold context Pyrazole–chloroacetamide core for kinase/antimicrobial library synthesis
Procurement baseline Defined substitution pattern and vendor-reported purity grade

Why In-Class Substitution Fails


Within the pyrazole–chloroacetamide family, even minor alterations to the pyrazole substitution pattern—such as the position of the chloroacetamide moiety (N-3 vs. N-4), the N-1 alkyl group (methyl vs. ethyl vs. tert-butyl), or the presence/absence of a 3-methyl group—can profoundly alter both chemical reactivity and biological target engagement. The specific 1-ethyl-3-methyl-4-amido substitution motif present in this compound dictates its steric and electronic profile, influencing outcomes in nucleophilic displacement reactions and potentially modulating kinase selectivity profiles. Generic substitution without direct comparative data therefore carries a high risk of divergent synthetic yields, altered biological activity, or failed target engagement in downstream applications.

N-1 alkyl substitution Ethyl → methyl/tert-butyl shifts lipophilicity and steric profile; synthetic yields may differ
Amide attachment position 4‑amido regioisomer may not transfer kinase selectivity; regioisomer-specific reactivity expected
3‑methyl group presence Absence of 3‑methyl alters hydrogen‑bonding and may shift biological target engagement

Quantitative Evidence vs. Structural Analogs


Molecular Weight Differentiation by Substitution Pattern

The target compound (C₈H₁₂ClN₃O, MW 201.65 g/mol) is distinguished from the N-1 methyl analog 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (C₆H₈ClN₃O, MW 173.60 g/mol) by an additional 28.05 Da, corresponding to an ethyl-for-methyl substitution and a different amide attachment position. This mass difference alters both lipophilicity and potential hydrogen-bonding capacity, which are critical parameters in fragment-based drug design and PROTAC linker chemistry [1]. The 1,5-dimethyl pyrazole regioisomer (C₇H₁₀ClN₃O, MW 187.63 g/mol) represents an intermediate mass, with the alternative methyl placement at the 5-position rather than the 3-position found in the target compound .

MW differentiation
Reported
201.65 vs 173.60 g/mol, Δ +28.05 Da
Distinct fragment mass for library design
Calculated from molecular formulae; vendor purity ≥95%
Medicinal Chemistry Chemical Biology Building Blocks

Lipophilicity as a Selectivity Determinant

The predicted partition coefficient (LogP) of the target compound is 2.2, as cataloged by ChemExper . This value is higher than that of the 1,5-dimethyl analog (predicted LogP -0.08) , indicating significantly greater lipophilicity. The difference of approximately 2.3 LogP units implies roughly a 200-fold increase in octanol/water partitioning, which would be expected to translate into higher membrane permeability but also potentially higher metabolic liability compared to the more polar dimethyl analog. No experimentally measured LogP data were identified for the target compound.

Lipophilicity (LogP)
Data to verify
LogP 2.2 (predicted) vs −0.08, Δ ≈ 2.3
Higher predicted lipophilicity; no experimental LogP
Predicted values from different computational sources
Pharmacokinetics Drug Design ADMET

Purity and Hazard Documentation for Procurement

The target compound is commercially available at 95.0% purity from Fluorochem (Product Code F059947), with explicit hazard classification as Harmful/Irritant (GHS07), including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 1,5-dimethyl analog (CAS 957261-65-3) is also listed at 95% purity by Hit2Lead , but comprehensive hazard data were not located for that analog. The availability of complete SDS documentation for the target compound reduces procurement risk and facilitates compliance with institutional safety protocols.

Purity & hazard docs
Supplier data
95.0% purity; GHS07 H302/H315/H319/H335
Complete SDS documentation reduces procurement risk
Verify lot-specific purity and hazard classification
Chemical Procurement Laboratory Safety Reproducibility

Recommended Application Scenarios


Fragment-Based Discovery for Lipophilic Targets

With a predicted LogP of 2.2, this compound is a suitable chloroacetamide fragment for medicinal chemistry campaigns targeting intracellular or membrane-associated proteins where enhanced membrane permeability is desired. Its ethyl substituent provides a balanced increase in lipophilicity over the more polar methyl analogs.

Kinase Inhibitor Scaffold Diversification

The 1-ethyl-3-methyl-4-amido pyrazole core positions the chloroacetamide warhead for covalent or reversible interactions with kinase ATP-binding pockets. As supported by class-level evidence for Aurora kinase and BRAF inhibition among pyrazole-acetamides, this specific substitution pattern offers a distinct vector for SAR exploration compared to 3-amido or 5-amido regioisomers.

PROTAC Linker Chemistry with Defined Spacing

The chloroacetyl group provides a reactive handle for nucleophilic displacement, enabling conjugation to thiols, amines, or hydroxyl groups. The ethyl-methyl pyrazole core contributes approximately 7 non-hydrogen atoms to the linker segment, offering a specific spacing geometry distinguishable from shorter methyl-only analogs.

Antimicrobial Lead Optimization

Pyrazole-chloroacetamides have demonstrated antimicrobial activity in multiple studies. The target compound's specific N-1 ethyl and C-3 methyl decoration pattern allows systematic exploration of how alkyl chain length and position influence minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacterial strains.

Application
Selection Property
Validation Focus
Fragment-based lipophilic target discovery
Predicted lipophilicity profile
Membrane permeability assay context
Kinase inhibitor scaffold exploration
4‑amido pyrazole substitution pattern
Kinase selectivity profiling context
PROTAC linker chemistry
Chloroacetyl reactive handle
Nucleophilic displacement conjugation efficiency
Antimicrobial lead optimization
N‑1 ethyl / C‑3 methyl decoration
MIC screening context against target strains
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